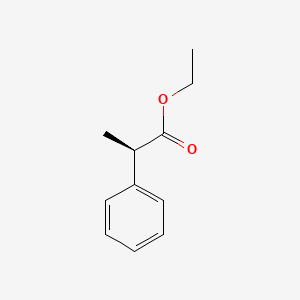

(R)-ethyl 2-phenylpropanoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (2R)-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUVIKZNQWNGIM-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R Ethyl 2 Phenylpropanoate

Enantioselective Synthesis Routes

Enantioselective synthesis provides direct access to the desired enantiomer, often with high optical purity, by employing chiral catalysts, auxiliaries, or reagents. These methods are designed to create the stereogenic center at the C2 position with a high degree of control.

Asymmetric Hydrogenation of Prochiral Precursors to (R)-ethyl 2-phenylpropanoate (B8470279)

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds. This method typically involves the hydrogenation of a prochiral α,β-unsaturated ester, such as ethyl 2-phenylacrylate, or the reduction of a ketoester like ethyl 2-oxo-2-phenylacetate, using a chiral metal catalyst.

The hydrogenation of ethyl 2-phenylacrylate catalyzed by a Rh(I) complex with a chiral bisphosphorus ligand is a well-established method. The mechanism involves the coordination of the double bond to the chiral rhodium complex, followed by the oxidative addition of hydrogen. The subsequent migratory insertion and reductive elimination steps are guided by the chiral ligand, leading to the preferential formation of the (R)-enantiomer. The enantioselectivity of this process is often controlled by the steric and electronic properties of the chiral ligand.

Alternatively, the asymmetric hydrogenation of ethyl 2-oxo-2-phenylacetate offers a direct route to the corresponding α-hydroxy ester, which can be further processed. Research has demonstrated the use of heterogeneous catalysts, such as platinum nanoparticles supported on functionalized carbon fiber (Pt/CF), in the presence of a chiral modifier like cinchonidine. researchgate.net This system has shown excellent catalytic conversion and high enantioselectivity. researchgate.net The interaction between the chiral modifier, the substrate, and the catalyst surface creates a chiral environment that directs the hydrogenation to produce the (R)-enantiomer with high enantiomeric excess (ee). researchgate.net

Table 1: Asymmetric Hydrogenation of Ethyl 2-oxo-2-phenylacetate with Pt/CF Catalyst researchgate.net

| Catalyst | Chiral Modifier | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 5% Pt/CF | Cinchonidine | Good | 99% |

Stereoselective Esterification Techniques

Stereoselective esterification is a kinetic resolution process where one enantiomer of a racemic carboxylic acid reacts preferentially with an alcohol in the presence of a catalyst, typically an enzyme. This results in the formation of an enantioenriched ester and the unreacted, enantioenriched carboxylic acid.

For the synthesis of (R)-ethyl 2-phenylpropanoate, this can be achieved by the esterification of racemic 2-phenylpropionic acid with ethanol (B145695). Lipases are commonly employed as biocatalysts for this transformation due to their ability to differentiate between the two enantiomers of the acid. The lipase (B570770), often from species like Candida rugosa or Rhizopus oryzae, preferentially catalyzes the esterification of one enantiomer over the other.

For instance, studies on related 2-arylpropionic acids (profens) like ketoprofen (B1673614) and ibuprofen (B1674241) have shown that lipases can exhibit high enantioselectivity. nih.govrsc.org In a typical process, the racemic acid and ethanol are incubated with the lipase in an organic solvent. If the lipase is selective for the (S)-acid, the reaction will yield (S)-ethyl 2-phenylpropanoate, leaving behind unreacted (R)-2-phenylpropionic acid of high optical purity. Conversely, if the lipase is (R)-selective, the desired this compound is produced directly. The choice of lipase and reaction conditions, such as solvent and temperature, are critical for achieving high conversion and enantioselectivity. nih.gov

Table 2: Lipase-Catalyzed Enantioselective Esterification of Racemic Ketoprofen nih.gov

| Lipase Source | Alcohol | Solvent | Enantioselectivity (E) | Conversion (c, %) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Candida rugosa | n-decanol | Cyclohexane | 185 ((S)-preference) | 47 | 99 |

Chiral Auxiliary-Mediated Synthesis of this compound

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. acs.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A common approach for the synthesis of (R)-2-phenylpropanoic acid derivatives involves the use of Evans oxazolidinone auxiliaries. acs.org The synthesis begins with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with phenylacetyl chloride. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with an ethylating agent, such as ethyl iodide, proceeds with high diastereoselectivity. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, forcing the electrophile to approach from the less hindered face. rsc.org This controlled approach dictates the configuration of the newly formed stereocenter.

Finally, the chiral auxiliary is cleaved, typically by hydrolysis or alcoholysis, to release the desired (R)-2-phenylpropanoic acid or its ester, and the auxiliary can often be recovered and reused. acs.orgrsc.org

Asymmetric Conjugate Addition Strategies to Phenylpropanoate Systems

Asymmetric conjugate addition, or 1,4-addition, is a powerful C-C bond-forming reaction for creating stereogenic centers. For the synthesis of this compound, a suitable strategy involves the conjugate addition of a methyl group equivalent to an α,β-unsaturated ester like ethyl cinnamate.

This transformation is often catalyzed by a chiral copper complex. The reaction typically employs an organometallic reagent, such as a methyl Grignard reagent (CH₃MgBr) or dimethylzinc (B1204448) (Zn(CH₃)₂), as the source of the methyl nucleophile. In the presence of a copper(I) salt and a chiral ligand (e.g., a phosphoramidite (B1245037) or a ferrocenyl-based ligand), an active chiral copper-nucleophile species is formed. organic-chemistry.org

This chiral catalyst complex then coordinates to the ethyl cinnamate, activating it for nucleophilic attack. The chiral ligand environment dictates the facial selectivity of the addition of the methyl group to the β-carbon of the double bond, leading to the preferential formation of the (R)-enantiomer of the resulting enolate. Subsequent protonation of this enolate yields this compound with high enantiomeric excess. organic-chemistry.org The efficiency and selectivity of this reaction are highly dependent on the choice of the copper source, the chiral ligand, and the reaction conditions. organic-chemistry.org

Table 3: Copper-Catalyzed Asymmetric Conjugate Addition to Acyclic α,β-Unsaturated Esters organic-chemistry.org

| Substrate | Grignard Reagent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Methyl crotonate | n-BuMgBr | CuBr·SMe₂ / Josiphos ligand | 95 | 96 |

| Methyl crotonate | EtMgBr | CuBr·SMe₂ / Josiphos ligand | 90 | 98 |

Diastereoselective Approaches in this compound Formation

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the molecule. This approach can be highly effective for controlling the relative stereochemistry of the product.

A viable diastereoselective route to this compound can be envisioned starting from an ester of phenylacetic acid with a chiral alcohol, such as (-)-8-phenylmenthol. The esterification of phenylacetic acid with this chiral alcohol produces a chiral ester. Deprotonation of this ester with a strong base, like lithium diisopropylamide (LDA), generates a chiral enolate.

The subsequent alkylation of this chiral enolate with an ethylating agent (e.g., ethyl iodide) proceeds diastereoselectively. The stereocenter in the chiral alcohol moiety directs the approach of the electrophile to one of the enolate's diastereotopic faces, leading to the formation of one diastereomer in excess. The final step is the transesterification of the resulting diastereomerically enriched ester with ethanol, which replaces the chiral alcohol with ethanol to yield the target molecule, this compound, and releases the chiral auxiliary for potential recycling.

Biocatalytic and Enzymatic Pathways to this compound

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions. These methods are increasingly attractive due to their environmental benefits and high efficiency.

A prominent biocatalytic method for obtaining this compound is the kinetic resolution of racemic ethyl 2-phenylpropanoate through enantioselective hydrolysis. In this process, a racemic mixture of the ester is treated with a lipase in an aqueous medium. The enzyme selectively hydrolyzes one of the enantiomers to the corresponding carboxylic acid, leaving the other enantiomer unreacted.

For instance, lipases from various microbial sources can be screened for their ability to preferentially hydrolyze (S)-ethyl 2-phenylpropanoate. This would result in a mixture of (S)-2-phenylpropionic acid and unreacted this compound, which can then be separated. Studies using lyophilized mycelia of fungi like Aspergillus oryzae and Rhizopus oryzae have demonstrated their effectiveness in catalyzing both the synthesis and hydrolysis of ethyl 2-phenylpropionate.

Another enzymatic pathway involves the use of nitrilases. This approach starts with (R,S)-2-phenylpropionitrile. A nitrilase enzyme can selectively hydrolyze the nitrile group of one enantiomer to a carboxylic acid. Research has shown that different nitrilase variants can convert (R,S)-2-phenylpropionitrile into either (S)- or (R)-2-phenylpropionic acid with enantiomeric excesses up to approximately 80%. nih.gov The resulting (R)-2-phenylpropionic acid can then be esterified to produce the target ethyl ester.

Table 4: Biocatalytic Hydrolysis of Racemic Ethyl 2-phenylpropionate (EPP)

| Biocatalyst | Reaction Time (h) | Hydrolysis Yield (%) |

|---|---|---|

| Aspergillus oryzae MIM | 24 | 94 |

| Rhizopus oryzae CBS 11207 | 24 | 51 |

Lipase-Catalyzed Kinetic Resolution of Racemic 2-Phenylpropanoates

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. In the context of 2-phenylpropanoates, lipases are the most extensively studied class of enzymes due to their broad substrate specificity, enantioselectivity, and stability in organic solvents. The principle of lipase-catalyzed kinetic resolution involves the preferential reaction of one enantiomer of the racemic substrate, leading to the accumulation of the unreacted, optically enriched enantiomer and the product from the faster-reacting enantiomer.

The choice of lipase is a critical factor that significantly influences the efficiency and enantioselectivity of the kinetic resolution of 2-phenylpropanoates. Lipases from various microbial sources, including Candida antarctica, Candida rugosa, Pseudomonas cepacia, Aspergillus niger, and Rhizopus oryzae, have been successfully employed. researchgate.netmdpi.com Among these, Candida antarctica lipase B (CALB) is one of the most frequently used biocatalysts due to its high activity and enantioselectivity in the resolution of a wide range of chiral compounds. nih.gov

Enzyme immobilization is a key strategy to enhance the stability, reusability, and processability of lipases, making the biocatalytic process more economically viable. Various immobilization techniques have been developed, each with its own advantages and disadvantages. Common methods include:

Adsorption: This simple and mild technique involves the physical binding of the enzyme to the surface of a support material. Hydrophobic supports like octyl-agarose (B13739342) are particularly effective for lipases, as they can induce interfacial activation, leading to a more active "open" conformation of the enzyme. nih.gov

Covalent Bonding: This method forms strong chemical bonds between the enzyme and the support, minimizing enzyme leaching. Supports are often functionalized with reactive groups like epoxides or aldehydes to facilitate covalent attachment.

Entrapment/Encapsulation: The enzyme is physically confined within the pores of a polymeric or inorganic matrix. This method protects the enzyme from the bulk reaction medium but can sometimes lead to mass transfer limitations. Materials like calcium alginate and silica (B1680970) gels are commonly used for entrapment. nih.gov

Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free immobilization technique involves the precipitation of the enzyme followed by cross-linking with a bifunctional reagent like glutaraldehyde. CLEAs offer high enzyme loading and stability.

Magnetic nanoparticles have also emerged as a promising support material for lipase immobilization, allowing for easy separation of the biocatalyst from the reaction mixture using an external magnetic field. nih.gov The choice of immobilization strategy can significantly impact the enzyme's performance, and optimization is often required for a specific application.

| Immobilization Method | Support Material | Key Advantages | Potential Limitations |

|---|---|---|---|

| Adsorption | Octyl-agarose, Polypropylene | Simple, mild conditions, potential for hyperactivation | Enzyme leaching, non-specific binding |

| Covalent Bonding | Functionalized silica, Epoxy resins | Strong binding, minimal leaching | Harsher conditions may lead to enzyme deactivation |

| Entrapment | Calcium alginate, Sol-gels | Good enzyme protection, high stability | Mass transfer limitations, potential for enzyme leakage |

| Cross-Linked Enzyme Aggregates (CLEAs) | None (carrier-free) | High enzyme loading, high stability | Diffusion limitations for large substrates |

| Magnetic Nanoparticles | Iron oxide (Fe3O4) | Easy separation, high surface area | Potential for aggregation, cost of nanoparticles |

The substrate scope of lipases in the kinetic resolution of 2-phenylpropanoates and related 2-arylpropionic acids (profens) is quite broad. chemrxiv.org Lipases can catalyze both the enantioselective esterification of the racemic acid and the enantioselective hydrolysis or alcoholysis of the racemic ester. The enantioselectivity of the process is often dependent on the specific lipase, the nature of the acyl donor (in esterification) or the nucleophile (in alcoholysis), and the reaction medium.

For instance, in the esterification of racemic 2-phenylpropionic acid, the use of different alcohols can influence the reaction rate and enantioselectivity. Studies on mycelium-bound carboxylesterases from Aspergillus oryzae and Rhizopus oryzae have shown that the conversion yield in the esterification of 2-phenylpropionic acid increases with the molecular weight of the alcohol, likely due to the increased hydrophobicity of the resulting ester. researchgate.net Furthermore, the enantiopreference can be inverted by choosing a different microbial source; A. oryzae preferentially forms the (S)-enantiomer of ethyl 2-phenylpropionate, while R. oryzae favors the (R)-enantiomer. researchgate.net

While the kinetic resolution of profens like ibuprofen and ketoprofen has been extensively studied, a significant limitation of this approach is that the maximum theoretical yield for a single enantiomer is 50%. mdpi.com To overcome this, dynamic kinetic resolution (DKR) strategies have been developed. DKR combines the enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

| Biocatalyst | Temperature (°C) | Solvent | Preferred Enantiomer | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Aspergillus oryzae | 50 | n-Heptane | (S)-ethyl 2-phenylpropionate | Increasing with temperature |

| Rhizopus oryzae | 50 | n-Heptane | (R)-ethyl 2-phenylpropionate | Opposite to A. oryzae |

Enzyme promiscuity refers to the ability of an enzyme to catalyze a reaction different from its native physiological function. nih.govresearchgate.net Lipases, which naturally catalyze the hydrolysis of triglycerides, exhibit remarkable promiscuity by catalyzing a wide range of reactions, including esterification, transesterification, and even C-C bond formation. mdpi.com This promiscuous activity is central to their application in the kinetic resolution of 2-phenylpropanoates.

The catalytic mechanism of lipase-catalyzed esterification and hydrolysis proceeds through a serine hydrolase mechanism involving a catalytic triad (B1167595) of serine, histidine, and aspartate (or glutamate). In hydrolysis, the serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses to release the alcohol and form an acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme.

In esterification, the mechanism is essentially the reverse. The carboxylic acid is activated by the serine residue to form the acyl-enzyme intermediate, which is then attacked by the alcohol nucleophile to generate the ester product. The promiscuity of lipases in this context lies in their ability to accept a wide variety of non-natural substrates, such as 2-phenylpropanoic acid and its esters, and to operate efficiently in non-aqueous environments, which favors the synthesis (esterification) over the hydrolytic reaction. researchgate.net The enantioselectivity arises from the differential fit of the two enantiomers into the chiral active site of the enzyme, leading to different rates of formation of the respective acyl-enzyme intermediates.

Enzyme-Mediated Asymmetric Transformations for this compound Synthesis

Beyond kinetic resolution, other enzyme-mediated asymmetric transformations can be employed for the synthesis of enantiomerically pure this compound. These methods aim to directly produce the desired enantiomer from a prochiral substrate or to deracemize a racemic mixture.

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. rsc.org While their primary application in chiral synthesis is the asymmetric reduction of prochiral ketones and aldehydes to produce chiral alcohols, their promiscuous activity can also be harnessed for the synthesis of chiral esters.

Although direct asymmetric esterification of 2-phenylpropanoic acid using ADHs is not widely reported, these enzymes can be part of multi-enzymatic cascade reactions. For example, an ADH could be used to produce a chiral alcohol which is then esterified in a subsequent step. More directly, the reverse reaction of ADHs, the oxidation of an alcohol, can be coupled with an esterification step. However, for the specific synthesis of this compound, the application of ADHs is still an area of active research. The focus has largely been on the production of the corresponding chiral alcohols.

Whole-cell biocatalysis utilizes intact microbial cells as the source of enzymes, offering several advantages over the use of isolated enzymes. These include the elimination of costly and time-consuming enzyme purification, the presence of enzymes in their natural cellular environment which can enhance stability, and the inherent ability to regenerate cofactors. nih.gov

In the context of 2-phenylpropanoate synthesis, whole-cell systems containing esterases or lipases have been developed for the enantioselective production of profens. A notable example is the use of engineered E. coli cells expressing a bacterial hormone-sensitive lipase (bHSL) family esterase for the kinetic resolution of racemic ethyl 2-arylpropionates. frontiersin.org In one study, a wild-type esterase (Est924) with a slight (R)-stereopreference was subjected to protein engineering to invert its enantioselectivity. frontiersin.org The resulting mutant exhibited high selectivity for the hydrolysis of the (S)-ester, leading to the production of (S)-2-arylpropionic acids. frontiersin.org

This work highlights the potential of whole-cell catalysis coupled with protein engineering to tailor the enantioselectivity of biocatalysts. While this particular study focused on the (S)-enantiomer, the same principles can be applied to develop a whole-cell biocatalyst for the production of this compound. This could be achieved either by screening for microorganisms with a natural (R)-selectivity or by engineering existing enzymes to favor the hydrolysis of the (S)-ester, leaving the desired this compound unreacted and optically pure.

| Methodology | Biocatalyst | Key Advantages | Key Challenges |

|---|---|---|---|

| Lipase-Catalyzed Kinetic Resolution | Isolated Lipases (e.g., CALB) | High enantioselectivity, broad substrate scope, well-established | Maximum 50% yield (without DKR), requires enzyme immobilization |

| Whole-Cell Catalysis (Kinetic Resolution) | Engineered E. coli expressing esterases | No enzyme purification, cofactor regeneration, potential for high stability | Potential for side reactions from other cellular enzymes, substrate/product toxicity to cells |

| Alcohol Dehydrogenase Applications | Isolated ADHs | High enantioselectivity in reductions | Limited direct application for ester synthesis, often requires multi-step cascades |

Bioreactor Design and Optimization for Scalable Processes

The enzymatic synthesis of this compound, typically through lipase-catalyzed enantioselective esterification or transesterification, offers a green and highly specific alternative to classical chemical resolution. The scalability of these bioprocesses is heavily dependent on bioreactor design and the optimization of reaction parameters.

Continuous-flow reactors, particularly packed-bed reactors (PBRs), are highly effective for industrial-scale enzymatic esterification. mdpi.com In a PBR, the enzyme, often immobilized on a solid support, is packed into a column, and the substrate solution flows through it. This design offers several advantages over batch reactors, including higher productivity, easier product separation, and enhanced operational stability. mdpi.com The immobilization of the lipase is a critical step, as it improves enzyme reusability, stability, and prevents contamination of the final product. mdpi.com

Optimization of the process involves a multiparametric approach. Key variables that significantly influence reaction conversion and enantioselectivity include temperature, catalyst concentration, substrate molar ratio (alcohol to acid), and water content. researchgate.netnih.gov For instance, in lipase-catalyzed reactions, a certain amount of water is essential for maintaining the enzyme's active conformation, but excess water can promote the reverse hydrolysis reaction, thereby reducing the ester yield. Response surface methodology is often employed to systematically optimize these conditions to achieve maximum yield and enantiomeric excess (ee). nih.gov

Table 1: Key Parameters for Bioreactor Optimization in Enzymatic Esterification

| Parameter | General Impact on the Process |

|---|---|

| Temperature | Affects reaction rate and enzyme stability. Optimal temperature balances high activity with minimal denaturation. |

| Enzyme Loading | Higher concentration generally increases the reaction rate, but can be limited by cost and mass transfer issues. |

| Substrate Molar Ratio | Using an excess of one substrate (e.g., alcohol) can shift the equilibrium towards product formation. |

| Water Content | Crucial for lipase activity. Both insufficient and excessive water can negatively impact conversion rates. nih.gov |

| Flow Rate (in PBRs) | Determines the residence time of substrates in the reactor, affecting conversion. Slower rates generally lead to higher conversion. |

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis is the most prominent strategy for the direct synthesis of single-enantiomer compounds like this compound. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both transition metal catalysis and organocatalysis have been explored for this purpose.

Transition Metal-Catalyzed Asymmetric Reactions

Catalytic systems based on transition metals such as rhodium and palladium are highly effective for the asymmetric synthesis of chiral esters. These methods often involve the hydrogenation or carbonylation of prochiral precursors.

Rhodium-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful tools for the synthesis of chiral molecules. rsc.org In the context of this compound, this typically involves the hydrogenation of a prochiral precursor like ethyl atropate (ethyl 2-phenylacrylate). The process employs a rhodium precursor complexed with a chiral ligand.

In asymmetric transfer hydrogenation (ATH), a hydrogen donor such as formic acid (HCOOH) is used in place of high-pressure hydrogen gas, simplifying the experimental setup. nih.gov The catalyst, often a Rh(I) complex, coordinates with a chiral ligand to create a chiral environment. The olefin substrate then binds to this complex, and the stereochemistry of the subsequent hydrogen transfer is dictated by the ligand, leading to the preferential formation of one enantiomer. The reaction proceeds through a dynamic kinetic resolution process, allowing for high yields and excellent enantioselectivities. nih.gov

Palladium catalysis offers versatile and efficient routes to 2-arylpropanoic acid esters. One notable method is the regio- and enantioselective hydroesterification of aryl olefins (like styrene) using phenyl formate (B1220265) as a carbonyl source. This approach avoids the direct handling of toxic carbon monoxide gas. The reaction is catalyzed by a palladium complex featuring a chiral phosphine (B1218219) ligand, such as (R)-(-)-DTBM-SEGPHOS, which is crucial for achieving high branch-to-linear selectivity (b/l ratio) and excellent enantioselectivity.

Another powerful palladium-catalyzed strategy is a two-step, one-pot sequence involving a Heck coupling followed by hydroxycarbonylation. nih.govresearchgate.net In this process, an aryl bromide is first coupled with ethylene (B1197577) gas (Heck reaction) to form a styrene (B11656) derivative. Subsequently, without isolation, the intermediate is subjected to palladium-catalyzed carbonylation in the presence of an alcohol to yield the desired 2-aryl propanoate. nih.gov The choice of ligand is critical for the success of both steps, influencing yield and regioselectivity.

The success of transition metal-catalyzed asymmetric reactions hinges on the molecular architecture of the chiral ligand. These ligands bind to the metal center, creating a defined chiral space that directs the stereochemical outcome of the reaction.

For rhodium-catalyzed hydrogenations, bidentate phosphine ligands, particularly those with axial chirality like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) and its derivatives, are highly effective. researchgate.net The rigid C2-symmetric backbone of these ligands provides excellent enantiocontrol. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the phosphorus atoms or the binaphthyl core to optimize activity and selectivity for a specific substrate. nih.govias.ac.in

Table 2: Examples of Chiral Ligands and Their Performance in Asymmetric Synthesis

| Catalyst System | Reaction Type | Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Rhodium | Asymmetric Hydrogenation | (R)-BINAP derivatives | High | >95 researchgate.net |

| Rhodium | Asymmetric Hydrogenation | PhthalaPhos | High | >97 nih.gov |

| Palladium | Hydroesterification | (R)-(-)-DTBM-SEGPHOS | up to 95 | up to 97 |

Organocatalytic Approaches to this compound

While transition metal catalysis is a dominant strategy, organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful complementary approach in asymmetric synthesis. These metal-free systems can offer advantages in terms of cost, toxicity, and sensitivity to air and moisture.

For the synthesis of chiral 2-aryl propanoic acid derivatives, organocatalytic methods are an area of active research. While specific, high-yield organocatalytic routes directly to this compound are less documented than metal-catalyzed ones, related transformations have been achieved. For instance, chiral Brønsted acids or bifunctional amine-thiourea catalysts can be employed in asymmetric additions to α,β-unsaturated systems to construct the chiral center. The development of a direct and efficient organocatalytic route for the synthesis of this compound remains a target for further research.

Chiral N-Heterocyclic Carbene (NHC) Catalysis

Chiral N-heterocyclic carbenes (NHCs) have gained considerable attention as versatile organocatalysts in a wide range of asymmetric transformations. organic-chemistry.org These stable carbenes, generated in situ from their corresponding azolium salt precursors, can effectively induce enantioselectivity in various reactions. organic-chemistry.orgnih.gov The modular nature of NHC scaffolds allows for straightforward tuning of their steric and electronic properties, which is crucial for achieving high levels of stereocontrol. rsc.org

While direct applications of chiral NHCs for the synthesis of this compound are still an emerging area of research, the principles of NHC catalysis are highly relevant. For instance, NHC-catalyzed enantioselective acylations of racemic secondary alcohols have been reported with excellent results, achieving up to 96% enantiomeric excess (ee). organic-chemistry.org This demonstrates the potential of chiral NHCs to differentiate between enantiomers, a key step in kinetic resolution approaches that could be adapted for the synthesis of chiral esters. The development of novel chiral NHC catalysts continues to be an active field, with new structural motifs being explored to enhance their catalytic activity and selectivity in a broader scope of reactions. rsc.orgresearchgate.net

Proline and Related Organocatalyst Applications

L-proline and its derivatives are among the most widely used and effective organocatalysts for a variety of asymmetric reactions. rsc.orgnih.govrsc.org These catalysts are attractive due to their low cost, ready availability, and environmentally benign nature. Proline-catalyzed reactions often proceed through the formation of an enamine or iminium ion intermediate, which then reacts stereoselectively with an electrophile.

In the context of synthesizing chiral 2-arylpropionic acid derivatives, proline-based catalysis offers a promising strategy. Although direct proline-catalyzed esterification to produce this compound is not extensively documented, related transformations highlight its potential. For example, proline has been successfully employed in the synthesis of various chiral molecules, demonstrating its ability to create stereogenic centers with high fidelity. rsc.orgnih.gov The general mechanism involves the formation of a chiral intermediate that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Classical Chiral Resolution Methods Applied to 2-Phenylpropanoate Systems

Classical resolution remains a robust and widely practiced method for separating enantiomers on both laboratory and industrial scales. This approach involves the separation of a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation and Fractional Crystallization

The resolution of racemic acids, such as 2-phenylpropanoic acid, through the formation of diastereomeric salts is a well-established and effective technique. libretexts.orgwikipedia.org This method relies on the principle that diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org

The process involves reacting the racemic acid with an enantiomerically pure chiral base to form a mixture of two diastereomeric salts. libretexts.org Due to their differing solubilities in a given solvent, one diastereomer will preferentially crystallize, leaving the other in the mother liquor. libretexts.org Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically enriched acid.

The choice of the resolving agent is critical for the success of a diastereomeric salt resolution. A suitable resolving agent should be readily available in high enantiomeric purity, inexpensive, and form salts that exhibit a significant difference in solubility. Commonly used chiral bases for the resolution of acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as 1-phenylethanamine. libretexts.org The selection process often involves screening a variety of resolving agents and solvents to identify the optimal combination for efficient separation.

Table 1: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Type | Availability |

|---|---|---|

| Brucine | Alkaloid | Natural |

| Strychnine | Alkaloid | Natural |

| Quinine | Alkaloid | Natural |

| (R)-1-Phenylethanamine | Synthetic Amine | Commercial |

The efficiency of diastereomeric salt resolution is governed by both thermodynamic and kinetic factors. princeton.eduresearchgate.net The thermodynamic aspect is primarily related to the solubility difference between the two diastereomeric salts, which is reflected in the ternary phase diagram of the system (racemic compound, resolving agent, and solvent). rsc.org A larger solubility difference between the diastereomers generally leads to a higher yield and enantiomeric purity of the desired product in a single crystallization step.

The kinetics of crystallization, including nucleation and crystal growth rates, also play a crucial role. princeton.edu Controlling factors such as temperature, supersaturation, and agitation can influence the crystal size distribution and purity of the isolated diastereomer. Understanding these parameters is essential for optimizing the resolution process to achieve high efficiency and productivity. rsc.org

Preparative Chiral Chromatography for Enantioseparation

Preparative chiral chromatography is a powerful technique for the separation of enantiomers on a larger scale, offering high purity and recovery. chiraltech.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their differential retention and subsequent separation. researchgate.net

For the enantioseparation of ethyl 2-phenylpropanoate, various CSPs can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective and widely used. researchgate.net The separation is typically performed using high-performance liquid chromatography (HPLC) systems equipped for preparative-scale work. nih.gov The choice of the mobile phase is also critical and is optimized to achieve the best balance between resolution and analysis time. This technique is particularly valuable for obtaining high-purity enantiomers, often exceeding 99.5% ee. nih.gov

Table 2: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Differential solubility of diastereomers | Scalable, cost-effective for large quantities | Requires suitable resolving agent, can be labor-intensive |

Selection and Development of Chiral Stationary Phases

The analytical and preparative separation of ethyl 2-phenylpropanoate enantiomers relies heavily on the use of high-performance liquid chromatography (HPLC) equipped with chiral stationary phases (CSPs). The selection of an appropriate CSP is the most critical factor for achieving successful enantioseparation. The primary mechanisms for chiral recognition on these phases involve a combination of attractive interactions, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. chiralpedia.comyoutube.com

Several major classes of CSPs have proven effective for the resolution of racemic mixtures of 2-arylpropionic acids and their esters, a category that includes ethyl 2-phenylpropanoate.

Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the most widely used and versatile CSPs for the separation of a broad range of chiral compounds. nih.govspringernature.com These natural polymers are derivatized, typically with carbamates (e.g., 3,5-dimethylphenylcarbamate) or benzoates, and then coated or immobilized onto a silica support. youtube.com The helical structure of the polysaccharide derivatives creates chiral grooves where analyte molecules can interact. youtube.com The enantioselectivity of these phases is highly dependent on the specific derivative, the polysaccharide backbone (cellulose vs. amylose), the mobile phase composition, and temperature. nih.govresearchgate.net For profen derivatives, normal-phase eluents consisting of hexane (B92381) and an alcohol modifier (like ethanol or 2-propanol) are commonly employed. nih.govresearchgate.net Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) offer enhanced solvent compatibility, allowing for a wider range of mobile phases to be used, which can be crucial for optimizing selectivity and sample solubility. chiraltech.comfagg-afmps.be

Pirkle-Type (Brush-Type) CSPs: Named after William H. Pirkle, these CSPs are based on small chiral molecules covalently bonded to a silica surface. chiralpedia.com They function on a principle of π-π complexation, where the CSP contains a π-electron deficient (π-acceptor) or π-electron rich (π-donor) aromatic system. chiralpedia.com For an analyte like ethyl 2-phenylpropanoate, which contains a phenyl group (a potential π-donor), a CSP with a π-acceptor group, such as a 3,5-dinitrobenzoyl moiety, is effective. chiralpedia.com Chiral recognition requires a minimum of three simultaneous interactions, one of which must be stereochemically dependent. These interactions can include the aforementioned π-π stacking, hydrogen bonding, and dipole interactions. chiralpedia.com The Whelk-O1 CSP is a well-known example that incorporates both π-acceptor and π-donor characteristics, giving it broad applicability. americanpharmaceuticalreview.com

Cyclodextrin-Based CSPs: Cyclodextrins (CDs) are cyclic oligosaccharides that have a chiral, bucket-shaped structure. csfarmacie.cznih.gov Their interior cavity is relatively hydrophobic, while the exterior is hydrophilic. Chiral recognition is primarily achieved through the formation of inclusion complexes, where the phenyl group of the analyte fits into the cyclodextrin (B1172386) cavity. csfarmacie.cz Secondary interactions between functional groups on the analyte and the hydroxyl groups at the rim of the CD enhance enantioselectivity. Derivatized cyclodextrins, such as those functionalized with phenylcarbamates, have shown great success and can be operated in various chromatographic modes, including reversed-phase and normal-phase. nih.govresearchgate.net

The development of these CSPs continues to evolve, with a trend towards smaller particle sizes (sub-2 micron) to enable ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient separations. americanpharmaceuticalreview.com

| CSP Type | Chiral Selector Example | Primary Recognition Mechanism | Typical Mobile Phase Mode | Key Advantages |

|---|---|---|---|---|

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD) | Steric hindrance, hydrogen bonding, π-π interactions within chiral grooves. youtube.com | Normal Phase, Reversed Phase, SFC | Broad applicability, high loading capacity. fagg-afmps.be |

| Pirkle-Type | N-(3,5-Dinitrobenzoyl)phenylglycine | π-π charge-transfer complexes, hydrogen bonding, dipole stacking. chiralpedia.com | Normal Phase, Reversed Phase | Well-understood mechanism, high efficiency. americanpharmaceuticalreview.com |

| Cyclodextrin-Based | β-cyclodextrin dimethylphenyl carbamate | Inclusion complexation, hydrogen bonding at the rim. csfarmacie.cznih.gov | Reversed Phase, Normal Phase | Excellent for aromatic compounds, multimodal. csfarmacie.cz |

Novel Approaches and Emerging Technologies in this compound Synthesis

Beyond classical resolution methods, several innovative strategies are being employed for the efficient and environmentally benign synthesis of enantiopure this compound. These methods focus on asymmetric synthesis and advanced biocatalysis.

Enzymatic Kinetic Resolution: Biocatalysis, particularly using lipases, has emerged as a powerful tool for the kinetic resolution of racemic 2-phenylpropanoic acid or its esters. semanticscholar.org In a typical kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, this can be achieved through the enantioselective esterification of racemic 2-phenylpropanoic acid or the enantioselective hydrolysis of racemic ethyl 2-phenylpropanoate.

Lipases, such as Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, are highly effective for these transformations due to their high selectivity, mild reaction conditions, and environmental friendliness. nih.govnih.gov For instance, in the esterification of racemic 2-phenylpropanoic acid with ethanol, a lipase can show a strong preference for the (R)-acid, converting it to this compound while leaving the (S)-acid largely unreacted. semanticscholar.org The key challenge in kinetic resolution is the maximum theoretical yield of 50% for the desired enantiomer. To overcome this, dynamic kinetic resolution (DKR) processes are employed, which integrate the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired product. nih.gov

| Enzyme/Biocatalyst | Reaction Type | Substrate | Key Finding |

|---|---|---|---|

| Lyophilized mycelia of Aspergillus oryzae | Esterification | 2-Phenylpropionic acid and ethanol | Demonstrated effective biocatalysis for the acylation of alcohols with 2-phenylpropionic acid in an organic solvent. semanticscholar.org |

| Candida antarctica Lipase B (Novozym® 435) | Hydrolysis / Esterification | Racemic esters | Widely used for highly enantioselective hydrolysis and esterification reactions to produce chiral intermediates. nih.govnih.gov |

| Lipase AK from Pseudomonas fluorescens | Hydrolysis | (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester | Achieved high enantioselectivity (98% e.e.) at ~50% conversion for a structurally related profen ester. lookchem.com |

Continuous Flow Synthesis: Continuous flow chemistry is a rapidly advancing technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scale-up. rsc.orgnih.govuc.pt The synthesis of active pharmaceutical ingredients and their intermediates, including profen derivatives, is increasingly being adapted to flow systems.

For a multi-step synthesis of a chiral molecule like this compound, a continuous flow setup could involve several interconnected reactors or packed-bed columns. uc.pt For example, a flow system could be designed to perform an asymmetric synthesis followed by in-line purification. Alternatively, a packed-bed reactor containing an immobilized enzyme (like Novozym® 435) can be used for continuous kinetic resolution. researchgate.net Substrates are continuously pumped through the reactor, where the enzymatic conversion takes place, and the product stream, enriched in the desired (R)-ester and unreacted (S)-acid, is collected. This approach allows for high throughput, excellent process control, and straightforward catalyst reuse, making it an economically and environmentally attractive manufacturing technology. researchgate.net

Stereochemical Analysis and Chirality Studies of R Ethyl 2 Phenylpropanoate

Determination of Enantiomeric Excess (ee) and Enantiomeric Ratio (er)

The purity of a chiral substance is quantified by its enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater amounts than the other. A sample containing 70% of the (R)-enantiomer and 30% of the (S)-enantiomer has an enantiomeric excess of 40% (70% - 30%). A completely pure enantiomer has an ee of 100%, while a racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%. The enantiomeric excess is calculated using the formula:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or mole fractions of the R- and S-enantiomers, respectively.

The enantiomeric ratio (er) is an alternative and increasingly preferred way to express enantiomeric composition. It is the ratio of the two enantiomers, for example, R:S. The use of enantiomeric ratio is suggested to be a more straightforward concept than ee, simplifying mathematical treatments of reaction rates and equilibrium constants.

Various analytical techniques are employed to determine the enantiomeric excess and ratio of (R)-ethyl 2-phenylpropanoate (B8470279), each leveraging the unique properties of enantiomers when interacting with a chiral environment.

Chiral Gas Chromatography (GC) Methodologies

Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds like ethyl 2-phenylpropanoate. This method utilizes a capillary column with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus separation.

Derivatized cyclodextrins are commonly used as CSPs for these separations. The selection of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving baseline resolution of the enantiomers. For instance, stationary phases like permethylated beta-cyclodextrin (B164692) have shown effectiveness in resolving a wide range of chiral molecules. In a typical analysis, a sample of ethyl 2-phenylpropanoate is injected into the gas chromatograph, and the separated enantiomers are detected as they exit the column, often by a flame ionization detector (FID). The enantiomeric excess can be calculated from the integrated areas of the two resulting peaks.

Table 1: Example of Chiral GC Parameters for Enantiomeric Separation

| Parameter | Value |

| Column Type | Chiral capillary column with derivatized cyclodextrin CSP |

| Stationary Phase | e.g., Rt-βDEXse |

| Oven Program | Isothermal or temperature gradient (e.g., 40°C to 230°C) |

| Carrier Gas | Hydrogen or Helium |

| Detector | Flame Ionization Detector (FID) |

Chiral High-Performance Liquid Chromatography (HPLC) Techniques

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most versatile and widely used methods for enantiomeric separation. Similar to chiral GC, this technique relies on a chiral stationary phase (CSP) to differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for separating a broad range of chiral compounds, including arylpropionic acid derivatives.

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These interactions can include hydrogen bonding, π-π interactions, and steric hindrance. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for optimizing the separation. By carefully selecting the CSP and mobile phase composition, baseline separation of the (R)- and (S)-enantiomers of ethyl 2-phenylpropanoate can be achieved. The enantiomeric excess is determined by comparing the peak areas from the chromatogram.

Table 2: Illustrative Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) - Example 1 | Retention Time (min) - Example 2 |

| (S)-enantiomer | 6.29 | 8.01 |

| (R)-enantiomer | 8.02 | 11.66 |

Note: Retention times are hypothetical examples to illustrate separation and are highly dependent on the specific column, mobile phase, and flow rate used.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved in the presence of a chiral shift reagent (CSR). CSRs are typically lanthanide complexes, such as Eu(hfc)₃ (europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), which are chiral and can form complexes with the analyte.

When (R)-ethyl 2-phenylpropanoate is mixed with a CSR, two transient diastereomeric complexes are formed: [(R)-ester][CSR] and [(S)-ester][CSR]. These diastereomeric complexes have different magnetic environments, resulting in separate signals in the NMR spectrum for the corresponding protons or carbons of the (R)- and (S)-enantiomers. The enantiomeric excess can then be determined by integrating the signals corresponding to each enantiomer. This method is valuable because it does not require physical separation of the enantiomers.

Chiral Derivatizing Agents for Stereochemical Assignment

Another strategy for analyzing enantiomers involves converting them into a mixture of diastereomers through a reaction with a chiral derivatizing agent (CDA). A CDA must be enantiomerically pure and react completely with both enantiomers of the analyte. For this compound, this would typically involve hydrolysis to the corresponding (R)-2-phenylpropanoic acid, followed by reaction with a chiral alcohol or amine to form diastereomeric esters or amides.

A classic example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). The resulting diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatographic (GC or HPLC) or spectroscopic (NMR) techniques. The ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original sample. This method is not only useful for determining enantiomeric excess but also for assigning the absolute configuration of the chiral center.

Optical Rotation and Chiroptical Spectroscopy (CD, ORD) in Stereochemical Characterization

Chiral molecules possess the ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. The specific rotation, [α], is a characteristic physical property of a chiral compound. It is defined as the observed rotation when light is passed through a 1 decimeter tube containing a solution with a concentration of 1 gram per 100 mL.

The two enantiomers of a compound rotate light by an equal magnitude but in opposite directions. The (R)-enantiomer of ethyl 2-phenylpropanoate is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise), and is designated with a minus sign (-). Conversely, the (S)-enantiomer is dextrorotatory (+). A 50:50 racemic mixture shows no net optical rotation as the effects of the two enantiomers cancel each other out.

While optical rotation provides a fundamental measure of chirality, more sophisticated techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) offer more detailed structural information.

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light.

These chiroptical methods provide a "fingerprint" of the molecule's stereochemistry and are invaluable for assigning absolute configurations, especially when compared with quantum chemical predictions.

Racemization Mechanisms and Stereochemical Stability of this compound

Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture. The stereochemical stability of this compound is a critical consideration, as racemization leads to the loss of optical activity and potentially desired biological function.

The primary mechanism for the racemization of 2-arylpropanoic acid derivatives involves the removal of the proton at the chiral center (the α-carbon). This deprotonation is typically catalyzed by a base and results in the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this enolate can occur from either face of the planar structure with equal probability, leading to the formation of both the (R) and (S) enantiomers and, over time, a 1:1 racemic mixture.

Factors influencing racemization include:

pH: Basic conditions significantly accelerate racemization by promoting the formation of the enolate intermediate. Acidic conditions can also catalyze racemization, though often through a different mechanism involving an enol intermediate.

Temperature: Higher temperatures increase the rate of chemical reactions, including the steps involved in racemization.

Solvent: The polarity and protic nature of the solvent can influence the stability of the transition states and intermediates involved in the racemization process.

The stereochemical integrity of this compound is therefore dependent on environmental conditions, with the compound being most stable in neutral, aprotic environments at lower temperatures.

Conformational Analysis and Stereoelectronic Effects on Chirality

The three-dimensional arrangement of atoms in this compound, a chiral ester, is not static. Rotation around its single bonds gives rise to various transient spatial arrangements known as conformations. The relative stability of these conformers is dictated by a delicate balance of steric hindrance and subtle stereoelectronic effects. A thorough understanding of these conformational preferences is crucial as they can influence the molecule's physical, chemical, and chiroptical properties.

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the Cα-C(phenyl) bond and the Cα-C(carbonyl) bond. The dihedral angles associated with these rotations determine the relative orientation of the phenyl ring, the carboxyl group, and the ethyl ester moiety. Computational studies on analogous 2-arylpropionic acid esters suggest that the molecule preferentially adopts conformations that minimize steric clashes between its bulky substituents.

For instance, in the closely related 2-phenylpropionic acid, theoretical calculations have identified several low-energy conformers. The most stable conformations are generally those where the bulky phenyl group and the carboxylic acid group are positioned away from each other to alleviate steric strain. This principle can be extended to this compound, where the ethyl group adds another layer of conformational complexity.

Interactive Data Table: Calculated Rotational Energy Profile of a Model 2-Arylpropionic Ester

The following table, based on theoretical calculations of a model 2-arylpropionic ester, illustrates the energetic consequences of rotation around the Cα-C(phenyl) bond. While specific values for this compound may vary, the general trend highlights the energy barriers between stable conformations.

| Dihedral Angle (C=O)–Cα–C(phenyl)–C(ortho) (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 0.8 | Gauche |

| 90 | 0.0 | Perpendicular (Stable) |

| 120 | 0.9 | Gauche |

| 180 | 4.5 | Eclipsed (Transition State) |

Stereoelectronic effects also play a significant role in governing the conformational preferences of this compound. These effects arise from the interaction between electron orbitals of different parts of the molecule. In esters, a key stereoelectronic interaction is the delocalization of a lone pair of electrons from the ether-like oxygen of the ester group into the antibonding π* orbital of the carbonyl group. This interaction is maximized when the O-Cα bond and the C=O bond are coplanar, favoring a planar arrangement of the ester functional group.

Furthermore, hyperconjugative interactions can influence the orientation of the phenyl ring. These interactions involve the delocalization of electron density from bonding orbitals to adjacent antibonding orbitals. For example, the interaction between the σ orbitals of the C-H bonds of the ethyl group and the π* orbitals of the phenyl ring can contribute to the stability of certain conformations.

Interactive Data Table: Influence of Dihedral Angle on a Key Stereoelectronic Interaction

This table illustrates how the energy of a stabilizing n → π* interaction within the ester group changes with the dihedral angle, based on computational models of similar esters.

| Dihedral Angle Cα–C(=O)–O–C(ethyl) (°) | Stabilization Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | -25.8 | syn-periplanar (Z) |

| 30 | -23.5 | |

| 60 | -16.2 | |

| 90 | -5.1 | Perpendicular (Transition State) |

| 120 | -15.9 | |

| 150 | -23.0 | |

| 180 | -24.5 | anti-periplanar (E) |

Mechanistic Insights and Kinetic Studies Involving R Ethyl 2 Phenylpropanoate

Kinetic Studies of Enantioselective Reactions Leading to (R)-ethyl 2-phenylpropanoate (B8470279)

Detailed kinetic investigations into the enantioselective synthesis of (R)-ethyl 2-phenylpropanoate often involve the study of reaction rates under various conditions, such as temperature, pressure, substrate concentration, and catalyst loading. For instance, in the asymmetric hydrogenation of a precursor ketone to yield an alcohol that is subsequently esterified, the initial reaction rate and enantioselectivity are key parameters of interest.

A common approach to modeling the kinetics of such reactions is the use of rate laws derived from proposed mechanisms. For many enzyme-catalyzed reactions, the Michaelis-Menten kinetics model is a starting point, which can be expanded to account for inhibition by substrates or products. In the context of lipase-catalyzed kinetic resolutions to produce this compound, a Ping-Pong Bi-Bi mechanism is often found to be a suitable model. This model considers the sequential binding of the two substrates (the racemic ester and the nucleophile) and the release of the two products.

The following table illustrates a hypothetical set of kinetic parameters that could be determined from such a study, highlighting the influence of a chiral modifier on the reaction.

| Parameter | Value (without modifier) | Value (with chiral modifier) |

| Initial Rate (mol/L·s) | 1.2 x 10⁻⁵ | 3.5 x 10⁻⁵ |

| Enantiomeric Excess (%) | 20 | 95 |

| Michaelis Constant (K_m) for Substrate A (mol/L) | 0.05 | 0.03 |

| Maximum Velocity (V_max) (mol/L·s) | 5.0 x 10⁻⁵ | 8.0 x 10⁻⁵ |

| Inhibition Constant (K_i) for Substrate B (mol/L) | 0.1 | 0.5 |

This table is illustrative and provides representative data for a kinetic study.

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

The successful asymmetric synthesis of this compound hinges on a deep understanding of the underlying reaction mechanisms. This involves a detailed examination of the transition states, the role of the catalyst, and the various interactions that dictate the stereochemical outcome of the reaction.

The stereoselectivity in an asymmetric synthesis is determined at the transition state of the rate-determining step. Transition state analysis, often aided by computational chemistry, allows for the visualization and energetic evaluation of the different possible transition states leading to the (R) and (S) enantiomers. The energy difference between these diastereomeric transition states dictates the enantiomeric excess of the product.

Stereocontrol models provide a conceptual framework for predicting and explaining the stereochemical outcome of asymmetric reactions. For the synthesis of chiral esters like this compound, models often consider the steric and electronic interactions between the substrate, the chiral catalyst or auxiliary, and the incoming reagent. For example, in a catalyst-controlled reaction, the chiral ligand creates a well-defined chiral pocket around the active site, forcing the substrate to bind in a specific orientation that favors the formation of the (R)-enantiomer.

Non-covalent interactions, although weak, play a crucial role in the stabilization of the favored transition state in asymmetric synthesis. researchgate.netresearchgate.net These interactions include hydrogen bonding, π-π stacking, cation-π interactions, and van der Waals forces. researchgate.netresearchgate.net In the context of synthesizing this compound, these interactions can occur between the substrate and the chiral catalyst, or between different parts of the catalyst-substrate complex.

For instance, a chiral catalyst might possess a hydrogen bond donor/acceptor site that interacts with a carbonyl group in the substrate, locking it into a specific conformation. Similarly, π-π stacking interactions between the phenyl group of the 2-phenylpropanoate moiety and an aromatic ring in the chiral ligand can provide the necessary stabilization for the transition state leading to the (R)-product. The collective effect of these weak interactions can lead to a significant energy difference between the diastereomeric transition states, resulting in high enantioselectivity. researchgate.netresearchgate.net

Mechanisms of Enzymatic Kinetic Resolution and Transesterification

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of 2-phenylpropanoic acid esters to produce enantiomerically enriched this compound. This is achieved through either enantioselective hydrolysis of the racemic ester or enantioselective esterification/transesterification of the racemic acid.

The mechanism of lipase-catalyzed reactions generally follows a Ping-Pong Bi-Bi kinetic model. researchgate.netmdpi.comnih.gov This mechanism involves a two-step process where the enzyme first reacts with one substrate to form a covalent intermediate, releasing the first product. The enzyme intermediate then reacts with the second substrate to form the second product and regenerate the free enzyme.

In the case of transesterification for the kinetic resolution of a racemic ethyl 2-phenylpropanoate, the mechanism can be described as follows:

Acylation: The lipase's active site serine residue attacks the carbonyl carbon of the (S)-enantiomer of ethyl 2-phenylpropanoate (the more reactive enantiomer in this example), forming a tetrahedral intermediate. This intermediate then collapses to form an acyl-enzyme intermediate, releasing ethanol (B145695).

Deacylation: A nucleophile, such as another alcohol (e.g., butanol), attacks the acyl-enzyme intermediate. This forms another tetrahedral intermediate which then collapses to release the new ester (e.g., butyl 2-phenylpropanoate) and regenerate the free enzyme.

The enantioselectivity of the process arises from the difference in the rates of reaction for the two enantiomers. The (S)-enantiomer fits better into the active site of the lipase (B570770) and reacts faster, leaving the unreacted this compound in high enantiomeric excess.

The kinetic parameters for such a resolution can be determined experimentally and fitted to the Ping-Pong Bi-Bi model.

| Kinetic Parameter | Value |

| V_max (μmol/min/mg) | 2.86 |

| K_m (acid) (M) | 0.075 |

| K_m (ester) (M) | 0.125 |

| K_i (acid) (M) | 0.450 |

This table provides representative kinetic parameters for a lipase-catalyzed transesterification following a Ping-Pong Bi-Bi mechanism with competitive inhibition by the acid. nih.gov

Photo-Fries Rearrangements and Radical-Pair Dynamics

The Photo-Fries rearrangement is a photochemical reaction of aryl esters that leads to the formation of ortho- and para-acyl phenols. When a chiral ester such as 1-naphthyl (R)-2-phenylpropanoate is subjected to this rearrangement, it provides a powerful tool to study the dynamics of the intermediate radical pairs formed upon photo-induced bond cleavage. nih.gov

The mechanism of the Photo-Fries rearrangement involves the homolytic cleavage of the ester bond upon absorption of UV light, generating a radical pair within a solvent cage. nih.gov For 1-naphthyl (R)-2-phenylpropanoate, this would be a 1-naphthoxy radical and an (R)-2-phenylpropanoyl radical. This initial radical pair can then undergo several competing processes:

In-cage recombination: The radicals can recombine within the solvent cage to reform the starting ester or to form the keto intermediates of the photo-Fries products.

Decarbonylation: The 2-phenylpropanoyl radical can lose carbon monoxide to form a 1-phenylethyl radical. This new radical can then combine with the 1-naphthoxy radical.

Cage escape: The radicals can diffuse out of the solvent cage and react with other species in the bulk solution.

The regio- and stereochemistry of the final products are highly dependent on the dynamics of these radical pairs, which are in turn influenced by the properties of the reaction medium, such as polarity and viscosity. nih.gov For example, in a more viscous medium, the in-cage lifetime of the radical pair is longer, which can affect the ratio of recombination to cage escape.

Studies on the Photo-Fries rearrangement of 1-naphthyl (R)-2-phenylpropanoate in different media have provided valuable insights into these dynamics. nih.gov The regioselectivity of the reaction is influenced by the medium, with higher regioselectivity observed in more constrained environments like polymer films compared to solutions. nih.gov The stereoselectivity of the products formed after decarbonylation is also a key indicator of the radical pair dynamics, as it depends on the relative rates of radical tumbling and translation versus in-cage combination. nih.gov

| Medium | Regioselectivity (ortho/para) | Stereoselectivity (% ee of decarbonylated product) |

| n-Hexane | Low | High |

| Ethyl Acetate | Moderate | Moderate |

| Poly(vinyl acetate) (glassy) | High | Low |

| Poly(vinyl acetate) (melted) | High | Low |

This table summarizes the general trends observed in the Photo-Fries rearrangement of 1-naphthyl (R)-2-phenylpropanoate in different media, based on the findings from Xu et al. nih.gov

Applications of R Ethyl 2 Phenylpropanoate As a Chiral Synthon and Building Block

Role in the Synthesis of Stereodefined Organic Compounds

The inherent chirality of (R)-ethyl 2-phenylpropanoate (B8470279) makes it an excellent starting material for the synthesis of a variety of stereodefined organic compounds. The ester and the alpha-chiral center are key functional handles that allow for a range of chemical transformations while retaining the stereochemical integrity of the molecule.

One of the primary applications lies in the diastereoselective alkylation of its enolate. By carefully selecting the base and reaction conditions, the enolate of (R)-ethyl 2-phenylpropanoate can react with various electrophiles to introduce new substituents with a high degree of stereocontrol. This method is instrumental in creating new stereogenic centers with a defined relationship to the existing one. For instance, the lithium enolate of this compound can undergo alkylation with alkyl halides to yield α-substituted-α-arylpropionic acid esters with high diastereoselectivity. Subsequent hydrolysis of the ester provides access to enantiomerically enriched carboxylic acids, which are themselves valuable intermediates in pharmaceutical synthesis.

Furthermore, this compound can be reduced to the corresponding chiral alcohol, (R)-2-phenyl-1-propanol. This alcohol is a versatile synthon that can be used in a variety of stereoselective reactions, including etherifications, esterifications, and nucleophilic substitutions, to generate a wide array of chiral molecules.

The following table summarizes selected examples of stereodefined compounds synthesized using this compound as a chiral building block.

| Starting Material | Reagents | Product | Application |

| This compound | 1. Lithium diisopropylamide (LDA) 2. Methyl iodide | Ethyl (2R)-2-methyl-2-phenylpropanoate | Intermediate for chiral pharmaceuticals |

| This compound | Lithium aluminum hydride (LiAlH4) | (R)-2-phenyl-1-propanol | Chiral solvent, starting material for chiral ligands |

| (R)-2-phenylpropanoic acid | 1. Thionyl chloride 2. Chiral amine | Chiral Amide | Intermediate in asymmetric synthesis |

Precursor for Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The chiral scaffold of this compound provides a foundation for the synthesis of novel chiral auxiliaries and ligands for asymmetric catalysis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Chiral ligands coordinate to a metal center to create a chiral catalytic environment that promotes the formation of one enantiomer of a product over the other.

(R)-2-phenylpropanoic acid, readily obtained from the hydrolysis of this compound, can be converted into a variety of chiral auxiliaries. For example, it can be coupled with chiral amines to form amides that can be used to direct diastereoselective reactions. The phenyl group and the methyl group at the stereocenter of the 2-phenylpropanoic acid moiety effectively shield one face of the reactive intermediate, leading to high levels of stereocontrol.

In the realm of asymmetric catalysis, ligands derived from (R)-2-phenylpropanoic acid have shown promise. For instance, phosphine (B1218219) ligands incorporating the (R)-2-phenylpropyl backbone have been synthesized and evaluated in transition metal-catalyzed reactions such as asymmetric hydrogenation. The steric and electronic properties of these ligands, dictated by the chiral framework of (R)-2-phenylpropanoic acid, can influence the enantioselectivity of the catalytic transformation.

The development of new chiral ligands is an active area of research, and the modular nature of ligands derived from this compound allows for the systematic tuning of their properties to optimize catalytic performance for specific reactions.

Utility in Stereoselective Total Synthesis Efforts

The enantiopure nature of this compound makes it a valuable starting material in the total synthesis of complex natural products and biologically active molecules. In a multi-step synthesis, introducing chirality at an early stage from a readily available and inexpensive chiral pool starting material like this compound is a highly efficient strategy.

While specific examples of total syntheses that explicitly start from this compound are not extensively documented in readily accessible literature, the principle of its utility is well-established. The derivatives of (R)-2-phenylpropanoic acid, such as the corresponding aldehyde or alcohol, are versatile intermediates that can be elaborated into more complex structures. For example, the (R)-2-phenylpropanal, obtained via reduction and subsequent oxidation of the ester, can participate in stereoselective aldol (B89426) reactions, Wittig reactions, and other carbon-carbon bond-forming reactions to build the carbon skeleton of a target molecule with control over the stereochemistry.

The profen structure is a common motif in many pharmaceuticals, and the use of enantiomerically pure profens like those derived from this compound is crucial for developing drugs with improved efficacy and reduced side effects.

Contributions to the Development of Chiral Scaffolds and Frameworks

Beyond its direct use in synthesis, this compound contributes to the development of novel chiral scaffolds and frameworks. These are core molecular structures that possess a defined three-dimensional arrangement and can be functionalized in various ways to create libraries of chiral compounds for applications in drug discovery and materials science.

The rigid phenylpropyl backbone of this compound can be incorporated into larger molecular architectures to impart chirality and conformational rigidity. For example, it can be used as a building block for the synthesis of chiral liquid crystals, where the stereocenter influences the helical twisting power and other mesomorphic properties of the material.

Furthermore, derivatives of (R)-2-phenylpropanoic acid can be used to construct chiral metal-organic frameworks (MOFs) and other porous materials. The incorporation of this chiral building block into the framework can create chiral pores and channels, which can be utilized for enantioselective separations, sensing, and catalysis. The ability to design and synthesize such materials with well-defined chirality at the molecular level is a rapidly advancing field with significant potential.

Theoretical and Computational Chemistry Studies of R Ethyl 2 Phenylpropanoate

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) has become a important tool for investigating the molecular structure and conformational landscape of chiral molecules like (R)-ethyl 2-phenylpropanoate (B8470279). These calculations provide detailed insights into the molecule's geometry, bond lengths, bond angles, and dihedral angles. For (R)-ethyl 2-phenylpropanoate, conformational analysis is crucial as the molecule possesses several rotatable bonds, leading to a variety of possible spatial arrangements of its constituent atoms.

The results of these calculations can reveal the relative energies of the different conformers, indicating which structures are most likely to be populated at a given temperature. nih.gov For this compound, the orientation of the phenyl ring with respect to the ethyl ester group is a key determinant of conformational stability. The interplay of steric and electronic effects governs the preference for certain conformations.

The optimized geometrical parameters for the most stable conformer of this compound, as would be determined by DFT calculations, are presented in the table below. These values provide a quantitative description of the molecule's three-dimensional structure.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(chiral)-C(phenyl) | 1.52 |

| C(chiral)-C(carbonyl) | 1.53 |

| C(carbonyl)=O | 1.21 |

| C(carbonyl)-O(ester) | 1.35 |

| Bond Angles (°) ** | |

| C(phenyl)-C(chiral)-C(carbonyl) | 110.5 |

| C(chiral)-C(carbonyl)=O | 124.0 |

| C(chiral)-C(carbonyl)-O(ester) | 111.0 |

| Dihedral Angles (°) ** | |

| C(phenyl)-C(chiral)-C(carbonyl)=O | -60.0 |

| C(chiral)-C(carbonyl)-O(ester)-C(ethyl) | 180.0 |

Note: The data in this table is illustrative of typical values obtained from DFT calculations and is intended for representational purposes.

Furthermore, DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential (MEP). researchgate.net The MEP map can identify the electrophilic and nucleophilic regions of this compound, which is valuable for understanding its reactivity. researchgate.net

Computational Prediction of Chiroptical Properties